Methoxycarbonyl isothiocyanate
Description
Contextualization within Isothiocyanate Chemistry
Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. researchgate.netarkat-usa.org This group imparts a strong electrophilic character to the central carbon atom, making it susceptible to attack by various nucleophiles such as amines, alcohols, and thiols. researchgate.net Methoxycarbonyl isothiocyanate, with the chemical formula C₃H₃NO₂S, is a specific type of isothiocyanate where the nitrogen atom is attached to a methoxycarbonyl group (-COOCH₃). pipharm.com This electron-withdrawing group further enhances the electrophilicity of the isothiocyanate carbon, influencing its reactivity. The presence of both the isothiocyanate and methoxycarbonyl functionalities provides multiple sites for chemical modification, allowing for its use as a versatile building block in organic synthesis.
Significance in Chemical and Biological Research
The significance of this compound in research stems from its utility as a synthetic intermediate for creating more complex molecules, many of which have applications in medicinal chemistry and materials science. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com The compound's ability to readily react with nucleophiles is fundamental to its application. For instance, its reaction with amines leads to the formation of thiourea (B124793) derivatives, which are an important class of compounds with diverse biological activities.
Furthermore, this compound participates in cycloaddition reactions, which are crucial for the construction of heterocyclic compounds. Heterocyclic structures are prevalent in many biologically active molecules. researchgate.net The ability to introduce the isothiocyanate functional group into organic molecules makes it a valuable tool for synthetic chemists. lookchem.com Research has also explored the potential biological activities of compounds derived from this compound, including antimicrobial, anti-inflammatory, and anticancer properties.
Interactive Data Tables
Below are interactive tables detailing the physical and chemical properties of this compound.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₃NO₂S | pipharm.compharmaffiliates.comchemspider.comnih.gov |
| Molecular Weight | 117.13 g/mol | pipharm.comchemicalbook.com |
| CAS Number | 35266-49-0 | pipharm.comlookchem.compharmaffiliates.com |
| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | pipharm.com |
| Boiling Point | 132.5±9.0 °C (Predicted) | chemicalbook.com |
| Synonyms | Carbon(isothiocyanatidic) acid, methyl ester; O-methyl carbonisothiocyanatidate; Methyl Isothiocyanatoformate | pharmaffiliates.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFAAYMITJMZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956709 | |
| Record name | Methyl carbonisothiocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-49-0 | |
| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35266-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxycarbonyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035266490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl carbonisothiocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOXYCARBONYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ23DF3GED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways
The traditional synthesis of methoxycarbonyl isothiocyanate and related compounds relies on several key reactions that have been refined over decades. These methods are foundational in organosulfur chemistry.
Many synthetic routes for isothiocyanates, including this compound, utilize in situ generation. This approach involves forming a reactive intermediate in the reaction mixture that is immediately consumed in a subsequent step without being isolated. A primary example is the formation of dithiocarbamate (B8719985) salts from a primary amine and carbon disulfide, which are then converted to isothiocyanates. organic-chemistry.orgresearchgate.netcbijournal.comnih.govnih.govresearchgate.net This strategy is advantageous as it often avoids the handling of unstable or hazardous intermediates. In the context of this compound, a common strategy involves the in situ reaction of an acyl chloride with a thiocyanate (B1210189) salt to form the acyl isothiocyanate, which then readily reacts with an amine to form N-acylthiourea derivatives. nih.gov Another advanced in situ approach involves the generation of thiocarbonyl fluoride (B91410) to serve as a thiocarbonyl transfer reagent. chemrxiv.org
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) represents a classic and highly effective method for preparing isothiocyanates. nih.govnih.govmdpi.commdpi.com This method is noted for its efficiency and broad applicability. The general procedure involves the slow addition of thiophosgene to a biphasic system containing the amine (or its corresponding ammonium (B1175870) salt) dissolved in an organic solvent like dichloromethane (B109758) and an aqueous solution of a base, such as sodium bicarbonate. rsc.org The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion. Despite its effectiveness, the high toxicity and hazardous nature of thiophosgene necessitate strict safety protocols and have prompted the development of safer alternatives. nih.govmdpi.com
General Reaction Scheme: R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl
As a safer alternative to thiophosgene, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) has emerged as a valuable reagent for synthesizing isothiocyanates. nih.govmdpi.commdpi.com TCDI is a stable, crystalline solid that is less hazardous than the volatile and highly toxic thiophosgene. The reaction typically involves treating a primary amine with TCDI in an appropriate solvent, such as dichloromethane, at room temperature. rsc.org The reaction proceeds smoothly to give the corresponding isothiocyanate, with imidazole (B134444) being a major byproduct. Recent studies have investigated the mechanism of this reaction, revealing that imidazole can act as a nucleophilic catalyst, a phenomenon termed autocatalysis. acs.org
General Reaction Scheme: R-NH₂ + (Im)₂C=S → R-N=C=S + 2 Imidazole
A direct and widely used method for synthesizing alkoxycarbonyl isothiocyanates, including this compound, is the reaction of a haloformate with an alkali metal thiocyanate. arkat-usa.org Specifically, this compound can be prepared by reacting methyl chloroformate with potassium thiocyanate in a suitable solvent like acetone (B3395972) or ethyl acetate (B1210297) under mild conditions. mdpi.orgjlu.edu.cn The analogous synthesis of ethoxycarbonyl isothiocyanate from ethyl chloroformate and sodium or potassium thiocyanate is also well-established. mdpi.orgresearchgate.net
The efficiency of this reaction can be significantly improved by using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), which facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase containing the haloformate. nih.govtandfonline.com This method is a standard procedure for generating various acyl isothiocyanates. arkat-usa.orgacs.orgwikipedia.org The resulting this compound is often generated and used immediately in a subsequent reaction due to its reactivity. mdpi.orgjlu.edu.cn
| Parameter | Description | Reference(s) |
| Reactants | Methyl Chloroformate, Potassium Thiocyanate (or Sodium Thiocyanate) | mdpi.orgjlu.edu.cn |
| Solvent | Acetone, Ethyl Acetate, Benzene | mdpi.orgtandfonline.com |
| Catalyst | Phase-transfer catalysts (e.g., Tetrabutylammonium Bromide) | nih.govtandfonline.com |
| Conditions | Mild, often at room temperature or under reflux | mdpi.orgtandfonline.com |
| Product | This compound (or other alkoxycarbonyl isothiocyanates) |
An interactive data table summarizing the reaction conditions for synthesizing this compound from haloformates.
A versatile and common strategy for synthesizing the isothiocyanate functional group involves the reaction of a primary amine with carbon disulfide (CS₂). cbijournal.comnih.gov This reaction first produces an intermediate dithiocarbamate salt, which is generated in situ. organic-chemistry.orgnih.gov This intermediate is then treated with a desulfurizing or oxidizing agent, which facilitates the elimination of hydrogen sulfide (B99878) or a related species to yield the final isothiocyanate product. researchgate.netrsc.orgresearchgate.net
A variety of reagents have been developed for this second step, reflecting efforts to improve yield, safety, and reaction conditions. These reagents are often referred to as desulfurizing agents.
| Desulfurizing Agent | Key Features | Reference(s) |
| Tosyl Chloride | Forms a labile thiotosyl ester that decomposes rapidly. | organic-chemistry.orgnih.govnih.gov |
| Sodium Persulfate | Effective in aqueous, green conditions; suitable for chiral amines. | nih.govrsc.org |
| Hydrogen Peroxide | Inexpensive and environmentally benign oxidant. | nih.gov |
| Iodine | Effective desulfurization agent. | nih.gov |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Results in volatile byproducts (CO₂, COS, tert-butanol), simplifying workup. | cbijournal.com |
| Carbon Tetrabromide | Used in a one-pot, metal-free process under mild conditions. | researchgate.net |
An interactive data table of common desulfurizing agents used in the Carbon Disulfide method.
Advanced and Green Synthesis Techniques
Reflecting a broader trend in chemical manufacturing, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing isothiocyanates. These "green" chemistry approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
Key advanced and green techniques include:
Aqueous Synthesis : The use of water as a solvent is a cornerstone of green chemistry. Methods using desulfurizing agents like sodium persulfate have been developed to proceed efficiently in water, offering a green alternative to traditional organic solvents. nih.govrsc.org
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. This technique has been successfully applied to the synthesis of isothiocyanates. nih.govmdpi.comresearchgate.net
Photocatalysis and Electrochemical Synthesis : Modern synthetic methods are exploring the use of light (photocatalysis) or electricity (electrochemical synthesis) to drive reactions. These techniques can offer mild reaction conditions and avoid the need for harsh chemical reagents. organic-chemistry.org
Development of Greener Reagents : A significant area of research is the replacement of toxic reagents. This includes using CaO as both a base and a desulfurizing agent, benthamdirect.com or zinc peroxide as an efficient desulfurizing agent under mild conditions. researchgate.netresearchgate.net
These advanced methodologies represent the ongoing evolution of isothiocyanate synthesis, striving for processes that are not only effective but also safe and sustainable.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the preparation of isothiocyanates is no exception. nih.gov This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. researchgate.net A common microwave-assisted approach involves the in-situ formation of dithiocarbamates from primary amines and carbon disulfide, followed by decomposition to the target isothiocyanate. researchgate.net
Notably, microwave irradiation can promote the conversion of dithiocarbamates to isothiocyanates without the need for an additional desulfurating agent. researchgate.net This "greener" protocol is efficient, scalable, and proceeds without the racemization of chiral amines. researchgate.net The use of microwave heating has been successfully applied to a wide range of aliphatic and aromatic amines. researchgate.netresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Isothiocyanate Synthesis
Aqueous Medium Synthesis Conditions
Performing organic syntheses in water is a primary goal of green chemistry, reducing reliance on volatile and often toxic organic solvents. organic-chemistry.org The synthesis of isothiocyanates from primary amines and carbon disulfide has been effectively demonstrated in water, using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent. nih.govrsc.org This method is practical, efficient, and accommodates a diverse range of substrates, including those with sensitive functional groups like hydroxyls and esters. rsc.org
A key advantage of this aqueous, one-pot procedure is its ability to preserve chirality, enabling the synthesis of chiral isothiocyanates from their corresponding amines. nih.govrsc.org Furthermore, the use of a water/ethyl acetate biphasic system has been reported, which simplifies workup by allowing the isothiocyanate product to be extracted into the organic layer while impurities remain in the aqueous phase. cbijournal.com For alkoxycarbonyl isothiocyanates specifically, a process has been developed using an all-aqueous medium with a quinoline (B57606) catalyst, which was unexpected given the water-reactive nature of the starting materials and products. acs.org
Desulfurization Reagent Applications
The conversion of dithiocarbamate salts into isothiocyanates is a crucial step in one of the most common synthetic routes. mdpi.com This transformation is accomplished using a desulfurizing agent. mdpi.com A wide variety of such reagents are available, and their selection can depend on the substrate and desired reaction conditions. mdpi.com
Commonly used desulfurization agents include:
Tosyl chloride (TsCl) mdpi.com
Ethyl chloroformate mdpi.com
Hydrogen peroxide (H₂O₂) nih.gov
Iodine nih.gov
Di-tert-butyl dicarbonate (Boc₂O) mdpi.com
Cyanuric chloride mdpi.com
Sodium persulfate nih.gov
Triphosgene nih.gov
Recently, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been introduced as a new, efficient desulfurizing agent, particularly effective under microwave conditions. mdpi.com The effectiveness of various reagents was compared in the synthesis of benzyl (B1604629) isothiocyanate, highlighting the differences in yield under identical microwave conditions. mdpi.com
Table 2: Comparison of Desulfurization Reagents in Microwave Synthesis of Benzyl Isothiocyanate
Isomeric Considerations in this compound Synthesis
A significant challenge in the synthesis of isothiocyanates (R-NCS) is the potential for the concurrent formation of the corresponding thiocyanate isomer (R-SCN). researchgate.net This is particularly prevalent in methods involving the reaction of alkyl halides or haloformates with thiocyanate salts. cbijournal.comresearchgate.net
Formation of Thiocyanate Isomers and Control Strategies
The formation of isomeric mixtures arises from the ambident nature of the thiocyanate ion (⁻SCN), which can act as a nucleophile through either the sulfur or the nitrogen atom. researchgate.net The reaction of an electrophile like methoxycarbonyl chloride can therefore lead to two different products. The isothiocyanate is generally the more thermodynamically stable isomer. cbijournal.com
Several strategies have been developed to control the reaction's outcome and favor the formation of the desired this compound.
Thermodynamic vs. Kinetic Control : The choice between the kinetic and thermodynamic product can be influenced by reaction conditions such as temperature and time. wikipedia.org Since the isothiocyanate is typically more stable, conditions that allow for equilibrium to be reached (thermodynamic control), such as higher temperatures or longer reaction times, can favor its formation. cbijournal.comchemrxiv.orgrsc.org
Catalysis : The use of specific catalysts can direct the reaction towards the isothiocyanate product. For instance, in the synthesis of ethoxycarbonyl isothiocyanate, catalysts like pyridine (B92270) or quinoline have been shown to improve yields and favor the isothiocyanate isomer. acs.org
Choice of Synthetic Route : Circumventing the use of thiocyanate salts with electrophiles like haloformates altogether is an effective strategy. The widely used method of forming a dithiocarbamate from an amine and carbon disulfide, followed by desulfurization, typically yields the isothiocyanate as the sole product, avoiding the isomer issue. mdpi.com
By carefully selecting the synthetic methodology and controlling reaction conditions, the formation of the undesired thiocyanate isomer can be minimized, leading to a higher purity of this compound.
Compounds Mentioned
Fundamental Reaction Pathways
The presence of both an electrophilic isothiocyanate carbon and a methoxycarbonyl group dictates the diverse reactivity of this compound. This allows for a range of chemical transformations, including nucleophilic additions, cycloadditions, and hydrolysis.
Nucleophilic Addition and Substitution Reactions
The isothiocyanate group is highly electrophilic, making it susceptible to attack by various nucleophiles such as amines, alcohols, and thiols. These reactions typically lead to the formation of thiourea (B124793), thiocarbamate, and dithiocarbamate derivatives, respectively.
The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, yielding N,N'-disubstituted thiourea derivatives. mdpi.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. rsc.org This initial addition forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product. rsc.org
The reaction can be represented as follows: CH₃OC(=O)NCS + R¹R²NH → CH₃OC(=O)NHC(=S)NR¹R²
This reaction is often carried out in a suitable solvent like dichloromethane or tert-butanol (B103910) at room temperature, and generally proceeds with high yields. mdpi.com The formation of thiourea derivatives is a versatile synthetic strategy for creating a wide array of structurally diverse compounds with potential biological activities. mdpi.com
The rate of thiourea formation is influenced by both electronic and steric factors. The methoxycarbonyl group, being electron-withdrawing, enhances the electrophilicity of the isothiocyanate carbon, leading to faster reaction kinetics compared to isothiocyanates with electron-donating groups. For instance, kinetic studies have shown that thiourea formation with primary amines is significantly faster with this compound compared to unsubstituted phenyl isothiocyanate.
Steric hindrance on both the amine nucleophile and the isothiocyanate can significantly impact the reaction rate. Bulky amines, such as tert-butylamine, react more slowly with this compound due to steric clashes that hinder the approach of the nucleophile to the electrophilic carbon center. Similarly, increasing the steric bulk of the isothiocyanate would also be expected to decrease the reaction rate. The reactivity of amines generally follows the order of primary > secondary, with tertiary amines typically not reacting to form stable thioureas. mdpi.com
Table 1: Factors Influencing Thiourea Formation
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Electron-withdrawing groups on isothiocyanate | Increase | Enhances electrophilicity of the isothiocyanate carbon. |
| Electron-donating groups on isothiocyanate | Decrease | Reduces electrophilicity of the isothiocyanate carbon. |
| Primary amines | Faster | Less steric hindrance compared to secondary amines. mdpi.com |
| Secondary amines | Slower | More steric hindrance compared to primary amines. mdpi.com |
| Bulky nucleophiles (e.g., tert-butylamine) | Slower | Steric hindrance impedes nucleophilic attack. |
Cycloaddition Reactions and Regioselectivity
This compound readily participates in cycloaddition reactions, serving as a valuable building block for the synthesis of various heterocyclic compounds. researchgate.net The isothiocyanate moiety can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones and azomethine ylides. acs.orgresearchgate.net
For example, the reaction of this compound with nitrones can lead to the formation of oxathiazolidinethiones. The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the reacting partners. Computational studies, often employing Density Functional Theory (DFT), are used to predict the transition states and the preferred regiochemical outcome of these reactions. acs.org In some cases, this compound has shown a preference for specific cyclization pathways, such as 6-endo-dig cyclization in reactions with certain aminophenyl-ynones, leading to quinazoline (B50416) derivatives.
Hydrolytic Pathways
In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis. This process involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isothiocyanate group. The initial adduct is unstable and subsequently breaks down to form methoxycarbonylamine and releases carbon disulfide. However, some sources suggest the formation of methoxycarbonyl amine and carbon dioxide. The stability of the methoxycarbonyl group itself can also be a factor, with the potential for hydrolysis to methanol (B129727) and carbon dioxide under more vigorous conditions.
Intramolecular Rearrangement Chemistry
Acyl isothiocyanates, including this compound, can undergo intramolecular rearrangements. researchgate.net One notable rearrangement is the thioacyl isocyanate-acyl isothiocyanate rearrangement. researchgate.net Computational studies have investigated the transition state structures and activation barriers for such rearrangements. These reactions often proceed through four-membered cyclic, zwitterionic transition states. researchgate.net The migratory aptitude of the group attached to the acyl moiety plays a significant role in these rearrangements. arkat-usa.org For alkoxycarbonyl isothiocyanates, the barrier to rearrangement is calculated to be relatively high, suggesting that these compounds are generally stable and isolable under normal conditions. researchgate.net
Another type of intramolecular process is the -sigmatropic rearrangement, which is more common in allylic and propargylic isothiocyanates. acs.org While not the primary rearrangement pathway for this compound itself, understanding these principles is crucial in the broader context of isothiocyanate chemistry.
Thioacyl Isocyanate–Acyl Isothiocyanate Isomerization (1,3-Shift)
This compound is involved in a notable isomerization reaction with its thioacyl isocyanate counterpart, methoxy(thioacyl) isocyanate. This transformation is characterized by a thermal 1,3-shift of the methoxy (B1213986) group. arkat-usa.orgrsc.org Computational studies, employing both ab initio and DFT levels of theory, have been instrumental in elucidating the mechanism of this rearrangement. rsc.orgresearchgate.net The process proceeds through a four-membered cyclic, zwitterionic transition state. acs.orgresearchgate.net This isomerization is an equilibrium process, and although acyl isothiocyanates like this compound are generally more stable, the equilibrium can be approached from either side under suitable conditions, such as in solution at temperatures around 100 °C. arkat-usa.orgrsc.org
The rearrangement is part of a broader class of reactions involving 1,3-shifts of substituents on acyl or thioacyl groups. rsc.orgacs.org These reactions are facilitated by the interaction between the lone pair of the migrating group and the LUMO of the adjacent isothiocyanate function. acs.orgresearchgate.net The migratory aptitude of different substituents has been computationally investigated, establishing an order of reactivity. For instance, the order has been determined as Br > Cl > NMe2 > F, SCH3, SH > OMe, NH2 > OH >> H >> Me. rsc.org This indicates that the methoxy group (OMe) has a moderate aptitude for this 1,3-shift compared to other functional groups.
The general reaction scheme combining this isomerization with the rearrangement of the thiocyanate group can be represented as: RCX-YCN ⇌ RCX-NCY ⇌ RCY-NCX ⇌ RCY-XCN (where X and Y can be O or S). acs.org
Energetic and Conformational Aspects of Isomerization
The isomerization between this compound and methoxy(thioacyl) isocyanate is an exothermic process, with the acyl isothiocyanate form being the more stable isomer. rsc.org The energy difference between the two isomers is typically in the range of 10–20 kJ mol⁻¹. rsc.org Computational studies have provided specific activation barriers for this rearrangement. For the conversion of methoxy(thioacyl) isocyanate to this compound, the predicted activation barrier is 115 kJ mol⁻¹ (at the MP2/6-31G* level) or 108 kJ mol⁻¹ (at the B3LYP/6-31G* level). rsc.org
Conformationally, both thioacyl isocyanates and acyl isothiocyanates can exist as s-cis and s-trans isomers. researchgate.net For both types of compounds, the s-cis isomer is generally preferred. rsc.orgresearchgate.net This preference is more pronounced for thioacyl isocyanates (s-cis being more stable by 0.9–10.0 kJ mol⁻¹) than for acyl isothiocyanates (s-cis being more stable by -4.6–3.2 kJ mol⁻¹, with some exceptions for halogenated derivatives). rsc.orgresearchgate.net The isomerization reaction, however, requires the molecule to adopt the s-trans conformation to allow for the migration of the substituent. rsc.org Despite the s-cis form being the more stable ground state, the molecule can rotate around the C-N single bond to achieve the necessary conformation for the 1,3-shift to occur. rsc.org
Table 1: Calculated Energetic Data for the Isomerization of Methoxy(thioacyl) isocyanate
| Computational Method | Activation Barrier (kJ mol⁻¹) |
|---|---|
| MP2/6-31G* | 115 |
| B3LYP/6-31G* | 108 |
Data sourced from computational studies on the thioacyl isocyanate–acyl isothiocyanate rearrangement. rsc.org
Comparative Reactivity Profiles with Related Isothiocyanates
This compound is part of the broader class of alkoxycarbonyl and aryloxycarbonyl isothiocyanates. google.comelectronicsandbooks.com These compounds are versatile intermediates in organic synthesis due to their reactive multifunctional nature. google.com
Ethoxycarbonyl isothiocyanate , a close homologue, exhibits similar reactivity, participating in cycloaddition and substitution reactions. researchgate.net For instance, it reacts with 2-amino-2-oxazolines to form tetrahydro-oxazolo-triazinones. The slightly larger size of the ethoxy group compared to the methoxy group may lead to slower reaction kinetics in some cases. Both methoxycarbonyl and ethoxycarbonyl isothiocyanates are synthesized by reacting the corresponding chloroformate with a thiocyanate salt. electronicsandbooks.comresearchgate.net
Aryloxycarbonyl isothiocyanates , such as those derived from phenols, also share common reactivity patterns, readily reacting with primary and secondary amines to form thioureas. electronicsandbooks.com However, their reactivity can differ; for example, diphenylamine (B1679370) reacts with alkoxycarbonyl isothiocyanates but not with aryloxycarbonyl isothiocyanates. electronicsandbooks.com
Benzoyl isothiocyanate , an aroyl isothiocyanate, provides another point of comparison. The electron-withdrawing benzoyl group enhances the electrophilicity at the isothiocyanate carbon, facilitating nucleophilic attack. this compound's carbonyl group also contributes to its high electrophilicity, making it a valuable reagent for forming thiourea derivatives and various heterocyclic compounds.
Table 2: Comparative Reactivity of this compound and Related Compounds
| Compound | Key Structural Feature | General Reactivity |
|---|---|---|
| This compound | CH₃OCO- group | High electrophilicity, undergoes substitution and cycloaddition. |
| Ethoxycarbonyl isothiocyanate | CH₃CH₂OCO- group | Similar to methoxycarbonyl, used in heterocycle synthesis. researchgate.net |
| Aryloxycarbonyl isothiocyanates | ArOCOO- group | Reacts readily with amines, reactivity can be tuned by the aryl group. electronicsandbooks.com |
| Benzoyl isothiocyanate | PhCO- group | Enhanced electrophilicity due to the benzoyl group. |
The reactivity of this compound is significantly influenced by both electronic and steric factors.
Electronic Effects: The methoxycarbonyl group is electron-withdrawing, which greatly enhances the electrophilicity of the isothiocyanate carbon atom. This makes it highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This high reactivity is a key feature that distinguishes it from simpler alkyl or aryl isothiocyanates that lack the carbonyl functionality. arkat-usa.org For instance, reactions with phenyl isothiocyanate often proceed more slowly and may require heating, whereas this compound exhibits faster kinetics. The electronic nature of the substituent on the isothiocyanate can also dictate the reaction pathway, leading to different products under similar conditions.
Steric Effects: While the methoxycarbonyl group is electronically activating, it is relatively small, posing minimal steric hindrance. This allows for a wide range of nucleophiles to access the electrophilic carbon center. This contrasts with bulkier groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, whose steric hindrance can limit its application in certain reactions. The smaller steric profile of this compound makes it particularly suitable for applications like the functionalization of macrocycles.
Metal-Mediated Reactivity
While the direct metal-mediated reactivity of this compound itself is not extensively detailed in the provided search results, related isothiocyanates show significant interactions with metal catalysts. These interactions suggest potential pathways for this compound.
For instance, palladium(II) and platinum(II) catalysts have been shown to have a dual role in the reactions of 2-(alkynyl)phenylisocyanates with alcohols. They act as Lewis acids to accelerate the addition of the alcohol to the isocyanate and as transition-metal catalysts to activate the alkyne for subsequent cyclization. acs.org Similarly, a bimetallic Pd(0)/Cu(I) system can catalyze the reaction of 2-(alkynyl)phenylisocyanates with allyl carbonates. acs.org In this case, Cu(I) is proposed to act as a Lewis acid to activate the isocyanate group. acs.org
Furthermore, copper(I) aryloxides have been shown to undergo reversible insertion of methyl isothiocyanate into the Cu(I)-OAr bond, forming an [N-methylimino(aryloxy)methanethiolato]copper(I) complex. acs.org This type of insertion reaction highlights the ability of the isothiocyanate group to react with metal-alkoxide bonds.
These examples from related systems strongly suggest that the reactivity of this compound could be significantly modulated and expanded through the use of metal catalysts, which can activate the isothiocyanate group towards nucleophilic attack or facilitate novel cyclization and insertion reactions.
Chemical Reactivity and Mechanistic Investigations of Methoxycarbonyl Isothiocyanate
Insertion Reactions with Transition Metal Complexes
The reactivity of alkoxycarbonyl isothiocyanates, such as methoxycarbonyl isothiocyanate and its close analogue ethoxycarbonyl isothiocyanate, with transition metal complexes often involves more than simple insertion, leading to complex molecular rearrangements and the formation of novel organometallic structures. Research in this area has particularly focused on reactions with late transition metals like rhodium and palladium.
Rhodium-Catalyzed Condensation and Carbene Formation
Detailed studies on the reaction between ethoxycarbonyl isothiocyanate and Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃), reveal a complex transformation rather than a simple insertion. The reaction results in the formation of a stable, six-coordinate rhodium(III)-carbene complex. researchgate.netacs.org In this process, three molecules of ethoxycarbonyl isothiocyanate condense around the rhodium center. acs.org This condensation is accompanied by a 1,3-shift of an ethoxycarbonyl group, ultimately forming a planar, tridentate carbene ligand coordinated to the rhodium atom. researchgate.net
The resulting product has been identified and characterized by X-ray crystallography as RhCl(C₂H₅OCONCS)₃(PPh₃)₂. researchgate.netacs.org The rhodium atom in this complex is in a six-coordinate environment, bonded to the tridentate carbene ligand, a chloride ion, and two triphenylphosphine (B44618) ligands in a trans axial orientation. researchgate.netacs.org The formation of this carbene complex highlights the high reactivity of the acyl isothiocyanate, which acts as both a reactant and a precursor to the final ligand structure through metal-templated assembly. The reaction demonstrates a formal oxidative addition of the isothiocyanate moiety to the Rh(I) center, leading to the Rh(III) product.
Analogous reactions with other activated isothiocyanates, such as benzoyl isothiocyanate, also yield similar rhodium-carbene complexes, suggesting a general reaction pathway for this class of reagents. researchgate.net
Reactivity with Palladium(0) Complexes
The reaction of ethoxycarbonyl isothiocyanate with zerovalent palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), also proceeds via an insertion mechanism. Studies have shown that the isothiocyanate ligand coordinates to the palladium center through its C=S bond, forming an η²-bonded complex. researchgate.net Further reaction and rearrangement can occur. For instance, reacting excess ethoxycarbonyl isothiocyanate with a Pd(0) source in the presence of triphenylphosphine leads to the formation of bis(triphenylphosphine)(N-ethoxycarbonyldithiocarbimato)palladium(II). acs.org This product indicates an insertion of the palladium into the C=S bond, followed by a rearrangement to form a stable dithiocarbimate ligand.
The table below summarizes the key findings from the reaction of ethoxycarbonyl isothiocyanate with rhodium(I) and palladium(0) complexes.
Table 1: Insertion and Condensation Reactions of Ethoxycarbonyl Isothiocyanate with Transition Metal Complexes
| Metal Complex | Reagent | Product | Key Findings | Citations |
| RhCl(PPh₃)₃ | Ethoxycarbonyl Isothiocyanate | RhCl(C₂H₅OCONCS)₃(PPh₃)₂ | Formation of a Rh(III)-carbene complex via condensation of three isothiocyanate molecules. The product is a six-coordinate complex with a tridentate carbene ligand. | researchgate.netacs.org |
| Pd(PPh₃)₄ | Ethoxycarbonyl Isothiocyanate | Pd(S₂C=NCO₂Et)(PPh₃)₂ | Formation of a Pd(II) dithiocarbimate complex via insertion into the C=S bond and subsequent rearrangement. | researchgate.netacs.org |
Applications of Methoxycarbonyl Isothiocyanate in Organic Synthesis and Medicinal Chemistry
Building Block in Complex Molecule Construction
The dual functionality of methoxycarbonyl isothiocyanate, possessing both the isothiocyanate and methoxycarbonyl groups, provides multiple sites for chemical modification. This characteristic allows it to serve as a flexible building block in the synthesis of more elaborate molecules. Reactions involving this compound are fundamental to creating precursors for various industrial and biologically active compounds.
This compound is a valuable precursor in the synthesis of various scaffolds for pharmaceuticals and agrochemicals. The isothiocyanate group is highly reactive and can be used to introduce a thiourea (B124793) moiety, a common structural feature in many biologically active compounds. For instance, its reaction with amines leads to the formation of thiourea derivatives, which are an important class of compounds with diverse biological activities. The reactivity of alkoxycarbonyl isothiocyanates with primary and secondary amines affords excellent yields of di- and trisubstituted thioureas, which have been utilized as insecticides and cytostatic agents. tandfonline.com
The general reaction of this compound with amines to form N,N'-disubstituted thioureas is a key step in the synthesis of various bioactive molecules. This reaction's kinetics are favorably influenced by the electron-withdrawing methoxycarbonyl group, which increases the electrophilicity of the isothiocyanate carbon, leading to faster reaction rates compared to isothiocyanates with electron-donating groups.
Table 1: Examples of Bioactive Scaffolds Derived from Alkoxycarbonyl Isothiocyanates
| Reactant | Product Class | Application Area |
| Primary/Secondary Amines | Di- and Trisubstituted Thioureas | Insecticides, Cytostatic Agents tandfonline.com |
| Alcohols | N-alkoxythiocarbonylcarbamate esters | Industrial Chemicals tandfonline.com |
Heterocyclic Compound Synthesis
A significant application of this compound lies in the synthesis of heterocyclic compounds. These cyclic structures are prevalent in a vast number of biologically active molecules. The isothiocyanate group's ability to participate in cycloaddition reactions is crucial for the construction of these ring systems. arkat-usa.org
Five-membered heterocycles containing nitrogen and sulfur atoms are readily accessible using this compound. For example, the reaction of isothiocyanates with primary amines and oxalyl chloride provides a convenient and efficient route to pyrrole (B145914) and imidazole (B134444) derivatives under solvent-free conditions. Pyrroles are of great importance due to their presence in natural products like heme and chlorophyll, and many polysubstituted pyrroles have applications as chemotherapeutic agents and in materials science. Similarly, the imidazole ring is a core component of numerous medically important compounds.
Acyl isothiocyanates, a class to which this compound belongs, are employed in the synthesis of functionalized five-membered heterocycles such as thiazoles, triazoles, and oxadiazoles. arkat-usa.orgsci-hub.se
This compound and related acyl isothiocyanates are also utilized in the synthesis of six-membered heterocyclic systems. arkat-usa.org These reactions often proceed through the initial formation of a thiourea derivative, which then undergoes cyclization. For instance, the reaction of benzoylisothiocyanate with 2-aminotetrahydrobenzothiophenes leads to N-benzoylthiourea derivatives, which can be cyclized under basic conditions to form annulated thiophenes containing a tetrahydropyrimidine (B8763341) ring, a six-membered heterocycle of pharmaceutical interest. arkat-usa.org
The 1,3,4-thiadiazole (B1197879) scaffold is a common target in medicinal chemistry, and isothiocyanates are key building blocks for its synthesis. nih.govwikipedia.org The general strategy involves the reaction of an isothiocyanate with a hydrazide to form a thiosemicarbazide (B42300) intermediate. This intermediate is then cyclized, often in the presence of a strong acid like concentrated sulfuric acid, to yield the corresponding 1,3,4-thiadiazole. nih.govmdpi.com While specific examples using this compound were not detailed in the provided context, the general reactivity pattern of isothiocyanates is well-established in this synthetic route. For example, 3-methoxyphenyl (B12655295) isothiocyanate reacts with various hydrazides to produce 1-R-4-(3-methoxyphenyl)thiosemicarbazides, which are then cyclized to 1,3,4-thiadiazoles. nih.gov
Table 2: Synthesis of 1,3,4-Thiadiazole Precursors from Isothiocyanates
| Isothiocyanate | Hydrazide | Intermediate | Product |
| 3-Methoxyphenyl isothiocyanate | Appropriate hydrazides | 1-R-4-(3-methoxyphenyl)thiosemicarbazide | 1,3,4-Thiadiazole derivatives nih.gov |
| Thiophene-2-carbonyl isothiocyanate | Phenylhydrazine | 1-phenyl-5-(thien-2-yl)-1,2,4-triazole-3-thiol | Derivatives with 1,2,4-oxadiazole (B8745197) and 1,2,4-thiadiazole (B1232254) moieties researchgate.net |
Annulated, or fused, heterocyclic systems are also accessible through reactions involving acyl isothiocyanates. As mentioned previously, the synthesis of tetrahydrobenzo[b]thiophenes fused with a tetrahydropyrimidine ring is a prime example of this application. arkat-usa.org The versatility of the isothiocyanate group allows for the construction of complex, polycyclic structures that are often found in pharmacologically active compounds. The reaction of benzoylisothiocyanate with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in 1,4-dioxane (B91453) yields N-benzoylthiourea derivatives, which upon heating under basic conditions, undergo cyclization to produce the annulated system. arkat-usa.org
Guanosine (B1672433) and Nucleoside Analogue Preparation
The chemical modification of natural nucleosides to create analogues is a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. africaresearchconnects.com These modifications often target the sugar or the nucleobase component to alter the molecule's biological activity and metabolic stability. While various synthetic strategies exist for creating these complex molecules, a review of the scientific literature did not yield specific examples of this compound being employed in the synthesis of guanosine or its analogues. General methods for creating nucleoside analogues often involve the coupling of a modified nucleobase with a sugar moiety (a convergent approach) or the modification of an existing nucleoside. wgtn.ac.nz Multicomponent reactions have also been explored in nucleoside chemistry, sometimes involving isothiocyanate intermediates, though specific use of this compound in this context is not documented. africaresearchconnects.com
Role as Acylating and Thiocyanate (B1210189) Transfer Reagent
Acyl isothiocyanates, including this compound, exhibit dual reactivity, enabling them to act as both acylating agents and thiocyanate transfer reagents. researchgate.net The reactivity is heightened compared to alkyl isothiocyanates due to the electron-withdrawing acyl group, which increases the electrophilic character of the isothiocyanate carbon atom. arkat-usa.org
This dual functionality allows for novel synthetic transformations. In one such application, aroyl/acyl isothiocyanates can transfer their thiocyanate (-SCN) group to an appropriate substrate. An unprecedented example is the transfer of the thiocyanate group to alkyl or benzylic bromides in the presence of a tertiary amine catalyst, such as N-methylimidazole. rsc.orgnih.gov This reaction proceeds efficiently, particularly when the bromomethyl proton is less acidic. rsc.org
Furthermore, acyl isothiocyanates can achieve a concomitant transfer of both the thiocyanate and the acyl groups to a substrate in a single, atom-economical step. nih.gov In a biomimetic organocatalytic process, oxiranes can be opened regioselectively by aroyl/acyl isothiocyanates. In this reaction, the thiocyanate portion of the reagent acts as a nucleophile, while the acyl portion serves as an electrophilic partner, resulting in the formation of thiocyanato benzoates. nih.gov
Table 1: Examples of Thiocyanate and Acyl-Thiocyanate Transfer Reactions Using Acyl Isothiocyanates
| Acyl Isothiocyanate | Substrate | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Benzoyl Isothiocyanate | α-Bromoacetophenones | N-Methylimidazole, Acetonitrile | Acyl Thiocyanates | rsc.org |
| Benzoyl Isothiocyanate | Styrene Oxide | N-Methylimidazole, CH₂Cl₂, rt | Thiocyanato Benzoate | nih.gov |
| 4-Nitrobenzoyl Isothiocyanate | Propylene Oxide | N-Methylimidazole, CH₂Cl₂, rt | Thiocyanato Benzoate | nih.gov |
| Acetyl Isothiocyanate | Cyclohexene Oxide | N-Methylimidazole, CH₂Cl₂, rt | Thiocyanato Acetate (B1210297) | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are a powerful tool in modern organic synthesis for building molecular complexity efficiently. bohrium.com Acyl isothiocyanates, including this compound, are valuable components in such reactions due to their multiple reactive sites. wgtn.ac.nzresearchgate.net
These reagents have been successfully employed in MCRs to generate diverse and highly functionalized thioureas and various heterocyclic systems. wgtn.ac.nz For instance, a four-component reaction between benzoyl isothiocyanate, an alkyl propiolate, a secondary amine, and triphenylphosphine (B44618) has been reported for the efficient synthesis of complex thiourea derivatives. wgtn.ac.nz
Another strategy involves the in situ generation of the acyl isothiocyanate. In a one-pot, four-component reaction, ammonium (B1175870) thiocyanate, an acyl chloride, an α-halocarbonyl compound, and an enaminone can be combined under solvent-free conditions to produce highly substituted thiophene (B33073) derivatives in good yields. bohrium.com This approach highlights the utility of acyl isothiocyanates as reactive intermediates in constructing complex heterocyclic scaffolds through convergent, efficient synthetic strategies. bohrium.com
Table 2: Example of a Four-Component Reaction Involving an in situ Generated Acyl Isothiocyanate
| Acyl Chloride (Acyl Isothiocyanate Precursor) | α-Halocarbonyl | Enaminone | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Benzoyl chloride | 2-Bromo-1-phenylethanone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Polysubstituted Thiophene | 92 | bohrium.com |
| 4-Chlorobenzoyl chloride | 2-Bromo-1-phenylethanone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Polysubstituted Thiophene | 90 | bohrium.com |
| 4-Methylbenzoyl chloride | 2-Bromo-1-(4-bromophenyl)ethanone | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Polysubstituted Thiophene | 88 | bohrium.com |
| 4-Methoxybenzoyl chloride | 2-Bromo-1-(4-chlorophenyl)ethanone | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Polysubstituted Thiophene | 85 | bohrium.com |
Spectroscopic and Structural Characterization Methodologies for Methoxycarbonyl Isothiocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of methoxycarbonyl isothiocyanate in solution. Both ¹H and ¹³C NMR provide critical data for confirming the presence and connectivity of the methoxycarbonyl and isothiocyanate moieties.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a distinct singlet peak for the methyl (CH₃) protons of the methoxycarbonyl group. This signal typically appears around δ 3.8 ppm. The integration of this peak corresponds to three protons, confirming the presence of the methyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key chemical shifts include a signal for the carbonyl carbon (C=O) of the methoxycarbonyl group and a characteristic signal for the carbon atom of the isothiocyanate group (N=C=S). The isothiocyanate carbon resonance is typically observed in the range of δ 130–135 ppm. It is worth noting that in some organic isothiocyanates, the signal for the isothiocyanate carbon can be broad or "near-silent" due to the molecule's structural flexibility and exchange dynamics. researchgate.net The carbonyl carbon appears at a different chemical shift, often around 170-175 ppm, depending on the solvent and molecular environment. figshare.com
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.8 | Singlet | CH₃ |
| ¹³C | ~130-135 | - | N=C=S |
| ¹³C | ~170-175 | - | C=O |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule. researchgate.netcdnsciencepub.com These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint. longdom.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays strong absorption bands that are diagnostic of its key functional groups. A very strong and sharp band appears in the region of 2050–2150 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (N=C=S) group. Another prominent strong absorption is observed around 1700 cm⁻¹ (or slightly higher, e.g., 1722 cm⁻¹ in related aromatic compounds), corresponding to the carbonyl (C=O) stretching vibration of the methoxycarbonyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the asymmetric N=C=S stretch is often weak in the Raman spectrum, other vibrations can be observed. cdnsciencepub.com For instance, the liquid-phase Raman spectrum of this compound shows evidence for the presence of rotational isomers (cisoid-Z and transoid-Z). researchgate.net The C-N stretching modes for these isomers can be resolved. researchgate.net Raman spectroscopy is a non-destructive technique that offers detailed information about a sample's chemical composition and structure. longdom.orgnih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N=C=S Asymmetric Stretch | ~2050–2150 | Weak | Strong (IR) |
| C=O Stretch | ~1700 | Observed | Strong (IR) |
| C-N Stretch | 892 and 862 (isomers) | Observed | - |
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. aip.orgtsijournals.com
Electron Ionization (EI-MS): In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The molecular ion peak for this compound would correspond to its molecular weight (117.13 g/mol ). nih.gov Characteristic fragmentation patterns can be observed, which involve the loss of specific neutral fragments. For instance, the loss of a methoxy (B1213986) group (·OCH₃) or the entire methoxycarbonyl group (·COOCH₃) can lead to prominent fragment ions. Analysis of these fragments helps to piece together the original molecular structure. The interpretation of fragmentation is key to elucidating the structure of unknown compounds. aip.orgtsijournals.com
X-ray Diffraction Analysis for Solid-State Structure Determination
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation and purification from reaction mixtures.
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC/MS), is a suitable technique for analyzing the purity of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, separating it from impurities based on differences in boiling point and interactions with the column's stationary phase. The retention time is a characteristic property that can be used for identification, and the peak area in the chromatogram is proportional to the compound's concentration, allowing for purity assessment.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) is another powerful technique for purity analysis. google.com It is particularly useful for less volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. HPLC can be used to monitor the progress of reactions for producing isothiocyanates and to determine the purity of the final product. google.comgoogleapis.com
Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a common and effective method. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is used to move the components down the column at different rates, allowing for their separation and the isolation of the pure compound.
Theoretical and Computational Chemistry Studies of Methoxycarbonyl Isothiocyanate
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations have proven to be invaluable for understanding the electronic structure and conformational preferences of methoxycarbonyl isothiocyanate. These computational methods provide detailed insights into the molecule's geometry, stability, and electronic properties, which are crucial for interpreting its reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies, such as those employing the B3LYP functional with basis sets like 6-31G*, are instrumental in modeling various aspects of this compound.
DFT calculations can predict the charge distribution within the molecule, highlighting the electrophilic nature of the isothiocyanate carbon, which makes it a prime target for nucleophilic attack. The methoxycarbonyl group, being electron-widespread, further enhances this electrophilicity through its inductive effect, while also offering resonance stabilization. These calculations are also used to model transition states and predict the regioselectivity in reactions like [3+2] cycloadditions. By analyzing Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps), researchers can forecast reaction pathways.
Structural optimizations using DFT methods, often in conjunction with other levels of theory, provide accurate geometric parameters. For instance, in studies of related acyl isothiocyanates, DFT calculations have been used to compare and validate geometries of transition states, showing good agreement with other methods like MP2. rsc.org
Ab Initio Methods (e.g., MP2, G2 Theories)
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for studying molecular systems. Methods like Møller-Plesset perturbation theory (MP2) and Gaussian-2 (G2) theory are employed to investigate the energetics and structures of molecules like this compound. researchgate.net
These methods have been crucial in studying rearrangements, such as the thioacyl isocyanate to acyl isothiocyanate isomerization. rsc.org For example, calculations at the G2(MP2,SVP) level of theory have been used to determine activation barriers and reaction energies, providing data that aligns well with experimental findings. rsc.orgresearchgate.net Geometry optimizations of stationary points (minima and transition states) are often performed at the MP2 level with basis sets like 6-31G*. researchgate.net These calculations are essential for understanding the potential energy surface of reactions involving this compound and related compounds.
Conformational Equilibria Analysis
This compound can exist in different conformations due to rotation around its single bonds. Both DFT and ab initio calculations are used to analyze these conformational equilibria. researchgate.net
Studies have shown that acyl isothiocyanates, including the methoxycarbonyl derivative, can exist as a mixture of s-cis and s-trans conformers. researchgate.net Calculations generally indicate a preference for the s-cis isomer. researchgate.net The energy difference between these conformers is typically small, within a range of a few kJ/mol. rsc.orgresearchgate.net For instance, in related acyl isothiocyanates, the s-cis isomer is often more stable than the s-trans by 0.9–10.0 kJ mol⁻¹. researchgate.net However, in some substituted cases, the s-trans structure can be energetically favored. rsc.org Understanding the populations and relative energies of these conformers is critical as the reactivity of each conformer can differ.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and predicting reactivity.
Transition State Analysis in Cycloadditions
Cycloaddition reactions are a key class of reactions for this compound, leading to the formation of heterocyclic compounds. Computational modeling plays a vital role in understanding the mechanisms of these reactions by locating and characterizing the transition states.
DFT calculations, for example at the B3LYP/6-31G* level, are used to model the transition states in cycloaddition reactions. This allows for the determination of activation energies and the prediction of the most favorable reaction pathways. For instance, in the cycloaddition of isothiocyanates with other molecules, computational studies can reveal whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org The geometry of the transition state, including bond lengths and angles of forming and breaking bonds, provides a detailed picture of the reaction progress. rsc.orgresearchgate.net For example, the planarity of the central core in the transition state of the this compound–methoxy(thioacyl) isocyanate rearrangement has been confirmed through both MP2 and B3LYP optimized geometries. rsc.org
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org
The interaction between the HOMO of one reactant and the LUMO of another governs the course of many reactions, including cycloadditions. wikipedia.org For this compound, FMO analysis helps in understanding its reactivity towards various reagents. The energy and coefficients of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of its reactions. researchgate.net For example, in cycloaddition reactions, the overlap between the frontier orbitals of this compound and a reaction partner determines whether a reaction is allowed and which isomers will be preferentially formed. wikipedia.org DFT calculations are commonly used to compute the energies and visualize the shapes of the HOMO and LUMO, providing a basis for these predictions. nih.gov
Charge Distribution and Regioselectivity Predictions
Theoretical and computational studies have been instrumental in elucidating the electronic structure of this compound and predicting its reactivity. The molecule's charge distribution is significantly influenced by the interplay between the electron-withdrawing methoxycarbonyl group (-COOCH₃) and the electrophilic isothiocyanate (-N=C=S) moiety. This electronic arrangement is key to understanding the regioselectivity observed in its chemical reactions.
Density Functional Theory (DFT) calculations are frequently employed to model the molecule's properties. These studies reveal that the methoxycarbonyl group enhances the electrophilicity of the central carbon atom within the isothiocyanate group. This makes the isothiocyanate carbon a prime target for nucleophilic attack. The strong electrophilic character conferred by the isothiocyanate functionality is a defining feature of the molecule's reactivity.
Computational analyses, such as those calculating Mulliken charges, provide quantitative insight into the charge distribution. These calculations consistently show a significant partial positive charge on the isothiocyanate carbon, while the sulfur and nitrogen atoms bear partial negative charges. This distribution directs nucleophiles to the carbon and electrophiles to the sulfur or nitrogen atoms.
Frontier Molecular Orbital (HOMO-LUMO) analysis further clarifies the regioselectivity. In reactions like [3+2] cycloadditions with electron-deficient alkynes, the reaction preferentially occurs at the isothiocyanate group. Computational modeling of transition states and HOMO-LUMO energy gaps allows for the prediction of reaction pathways and the rationalization of observed product formation. The regioselectivity is guided by factors including not only charge attraction but also the polarizability of the atoms and steric accessibility.
Table 1: Predicted Reactive Sites in this compound Based on Theoretical Calculations
| Atomic Site | Predicted Charge | Role in Reactions | Influencing Factors |
| Isothiocyanate Carbon (C) | Partial Positive (Electrophilic) | Primary site for nucleophilic attack | Electron-withdrawing effect of the adjacent methoxycarbonyl and electronegative N and S atoms. |
| Isothiocyanate Sulfur (S) | Partial Negative (Nucleophilic) | Site for electrophilic attack; participates in cycloadditions | High polarizability of the 3p orbital; accessible location. |
| Isothiocyanate Nitrogen (N) | Partial Negative (Nucleophilic) | Site for electrophilic attack; participates in cycloadditions | High electronegativity. |
| Carbonyl Oxygen (O) | Partial Negative (Nucleophilic) | Potential site for electrophilic interaction | High electronegativity. |
Computational Studies of Isomerization Processes
The isomerization of isothiocyanates and related compounds has been a subject of significant computational investigation. For this compound, these studies focus on conformational isomers and rearrangement reactions, providing data on transition states and activation energies.
Conformational Isomerism: Like other acyl isothiocyanates, this compound can exist in different conformations due to rotation around the C-N single bond. researchgate.net Vibrational analyses of gas-phase infrared and liquid-phase Raman spectra have shown evidence for the presence of at least two rotational isomers. researchgate.net These are often referred to as s-cis and s-trans (or cisoid and transoid) conformers, describing the relative orientation of the carbonyl group and the isothiocyanate moiety. researchgate.netresearchgate.net Computational studies generally find that the s-cis isomer is the more stable conformation. researchgate.net For some related acyl isothiocyanates, the s-trans conformer is not a stable minimum and rotates during geometry optimization to yield the more stable s-cis form. researchgate.net
Rearrangement to Thioacyl Isocyanate: A significant isomerization process studied computationally is the rearrangement of an acyl isothiocyanate to its corresponding thioacyl isocyanate. This involves a 1,3-shift of a substituent on the acyl group. researchgate.net For the this compound to methoxy(thioacyl) isocyanate rearrangement, the transition state has been modeled using both ab initio (MP2/6-31G) and DFT (B3LYP/6-31G) levels of theory. researchgate.net Although the acyl isothiocyanate form is generally more stable, an equilibrium between the two isomers can be achieved under certain conditions, such as heating in solution. researchgate.net
Computational studies on analogous systems provide context for the stability of this compound. The calculated activation barrier for the isomerization of ethoxycarbonyl thiocyanate (B1210189) (EtO-CO-SCN) to ethoxycarbonyl isothiocyanate is approximately 42 kcal/mol at the B3LYP/6-311+G(d,p) level, indicating that such alkoxycarbonyl compounds are relatively stable and often isolable. acs.org
Table 2: Calculated Parameters for the this compound – Methoxy(thioacyl) Isocyanate Rearrangement
| Parameter | Method | Value | Reference |
| Transition State Bond Lengths | |||
| C-S | MP2/6-31G | 1.838 Å | researchgate.net |
| C-O | MP2/6-31G | 1.378 Å | researchgate.net |
| N-C (isocyanate) | MP2/6-31G | 1.341 Å | researchgate.net |
| Transition State Bond Angles | |||
| O-C-S | MP2/6-31G | 80.0° | researchgate.net |
| C-N-C | MP2/6-31G | 108.9° | researchgate.net |
| Conformer Stability | |||
| Energy Difference (s-cis vs. s-trans) | B3LYP/6-31G | s-cis favored by -4.6 to 3.2 kJ mol⁻¹ for various acyl isothiocyanates | researchgate.net |
| Related Activation Barriers | |||
| EtO-CO-SCN → EtO-CO-NCS | B3LYP/6-311+G(d,p) | 42 kcal/mol | acs.org |
Note: Data for the transition state is from a published diagram of the optimized structure. researchgate.net
Biological Activities and Mechanisms of Action of Methoxycarbonyl Isothiocyanate
Antimicrobial Activity Investigations
Isothiocyanates, including methoxycarbonyl isothiocyanate, are recognized for their potential as antimicrobial agents, capable of inhibiting the growth of a variety of pathogens. Research has demonstrated the effectiveness of these compounds against several bacterial strains, highlighting their potential in combating infections.
Antibacterial Efficacy against Pathogenic Strains
This compound has shown inhibitory effects against pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli. The broader family of isothiocyanates has been studied more extensively, with compounds like allyl isothiocyanate (AITC) and methyl isothiocyanate (MITC) demonstrating significant bactericidal activity against Salmonella Montevideo, Escherichia coli O157:H7, and Listeria monocytogenes. nih.gov For instance, AITC showed stronger bactericidal effects than MITC against E. coli O157:H7 and Salmonella Montevideo. nih.gov The effectiveness of isothiocyanates can vary based on their chemical structure, with aromatic rings, as seen in benzyl (B1604629) isothiocyanate (BITC) and 2-phenylethyl isothiocyanate (PEITC), being important for antibacterial efficacy. mdpi.com
Interactive Data Table: Antibacterial Activity of Various Isothiocyanates
| Compound | Target Microorganism | Observed Effect | Reference |
| This compound | Staphylococcus aureus | Inhibition | |
| This compound | Escherichia coli | Inhibition | |
| Allyl isothiocyanate (AITC) | E. coli O157:H7 | Strong bactericidal activity | nih.gov |
| Allyl isothiocyanate (AITC) | Salmonella Montevideo | Strong bactericidal activity | nih.gov |
| Methyl isothiocyanate (MITC) | Listeria monocytogenes | Stronger activity than AITC | nih.gov |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Potent antibacterial activity | frontiersin.org |
Molecular Mechanisms of Antimicrobial Action
The antimicrobial action of isothiocyanates is attributed to several molecular mechanisms. A primary mechanism involves the interaction of the isothiocyanate group with nucleophilic sites on biomolecules, leading to covalent bond formation and subsequent modification of the structure and function of these molecules. This can result in the inhibition of enzyme activity by reacting with their active sites.
Other proposed mechanisms for the antimicrobial action of isothiocyanates include:
Disruption of Cell Membrane Integrity: Some isothiocyanates can damage the bacterial cell membrane. nih.gov
Inhibition of Key Enzymes: They can inhibit enzymes crucial for microbial survival, such as thioredoxin reductase and acetate (B1210297) kinase. nih.gov
Induction of Oxidative Stress: Isothiocyanates can cause oxidative stress, which is detrimental to microbial growth.
Alteration of Protein Structure: They can form conjugates with microbial proteins, altering their structure and function.
Anti-inflammatory Properties and Pathway Modulation
This compound has demonstrated anti-inflammatory effects by modulating various inflammatory pathways. It has been observed to inhibit the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key players in inflammatory responses. The broader class of isothiocyanates is known to exert anti-inflammatory effects, often mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. nih.gov For instance, some isothiocyanates have shown significant inhibition of the COX-2 enzyme. nih.gov This modulation of key cellular pathways suggests a potential role in managing inflammatory conditions. nih.gov
Anticancer Potential and Related Investigations
Derivatives of this compound have shown potential as anticancer agents. The anticancer activity of isothiocyanates, as a class, has been a significant area of research. nih.gov These compounds are known to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth through various mechanisms.
Key aspects of the anticancer potential of isothiocyanates include:
Induction of Apoptosis: They can trigger apoptosis in various cancer cell lines, including those of the breast and liver. This is often achieved by modulating the expression of proteins involved in the apoptotic pathway. mdpi.com
Inhibition of Cell Proliferation: this compound has been shown to reduce the viability of cancer cells by inducing cell cycle arrest.
Suppression of Metastasis: It can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in cancer cell invasion and metastasis. This is achieved by blocking signaling pathways such as FAK/ERK/Akt.
Modulation of Signaling Pathways: Isothiocyanates can affect multiple signaling pathways involved in cancer progression, including the MAPK pathway. nih.govplos.org
Interaction with Biological Systems
Covalent Modification of Biomolecules
The primary mechanism of action for this compound involves its interaction with nucleophilic sites on target biomolecules. The isothiocyanate functional group (-N=C=S) is highly electrophilic, allowing it to readily react with nucleophiles such as the thiol groups of cysteine residues in proteins. mdpi.com This reaction leads to the formation of a covalent bond, resulting in a dithiocarbamate (B8719985). mdpi.com This covalent modification can alter the structure and function of the biomolecule, which is central to the biological effects of the compound. For example, this interaction can lead to the inhibition of enzyme activity by modifying amino acids within the active site.
Enzyme Inhibition Mechanisms
This compound is a member of the isothiocyanate family of compounds, which are recognized for their biological activity. The primary mechanism of action for this compound involves the highly reactive isothiocyanate functional group (-N=C=S). This group acts as an electrophile, readily reacting with nucleophilic sites on various biomolecules, including enzymes. mdpi.com The carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues within a protein's structure.
This interaction typically results in the formation of a covalent dithiocarbamate or thiourea (B124793) linkage, respectively. mdpi.com Such covalent modification can lead to conformational changes in the enzyme, directly block the active site, or interfere with substrate binding, ultimately causing irreversible inhibition of the enzyme's function.
Research has indicated that isothiocyanates can inhibit a range of enzymes involved in various cellular processes. For instance, this compound has been noted for its potential to inhibit enzymes such as matrix metalloproteinase-9 (MMP-9), which is involved in the degradation of the extracellular matrix, and enzymes associated with inflammation like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The inhibition of these enzymes is central to the compound's observed biological effects. Studies on other isothiocyanates have also shown inhibition of phase I biotransformation enzymes, which are involved in the metabolic activation of various compounds. nih.govresearchgate.net
The general mechanism can be summarized as follows:
Nucleophilic Attack: The electrophilic carbon of the -N=C=S group is targeted by a nucleophilic residue (e.g., -SH from cysteine) on the enzyme.
Covalent Bond Formation: A stable, covalent bond forms between the isothiocyanate and the enzyme.
Enzyme Inactivation: This permanent modification alters the enzyme's three-dimensional structure and/or blocks its active site, leading to a loss of catalytic activity.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For isothiocyanates, the nature of the substituent group (R) attached to the -N=C=S moiety significantly influences potency and selectivity.
In the context of this compound, the methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group. This property is crucial as it increases the electrophilicity of the central carbon atom in the isothiocyanate group. An enhanced electrophilic character makes the compound more reactive towards nucleophilic residues in target proteins, which can lead to greater inhibitory activity.
A study investigating isothiocyanate-based inhibitors of stomatal opening provides direct SAR insights. nih.gov In this research, derivatives of benzyl isothiocyanate (BITC) were synthesized and tested for their ability to inhibit light-induced stomatal opening. The findings demonstrated that the introduction of a methoxycarbonyl group at the para-position of the phenyl ring resulted in significantly higher activity compared to the parent compound and other derivatives. nih.gov
This enhancement in activity underscores the importance of the electronic properties of the substituent. While various small and larger groups were tolerated, the methoxycarbonyl-substituted derivative showed one of the highest potencies, suggesting that its electron-withdrawing nature is a key contributor to its enhanced biological function in this specific context. nih.gov Conversely, replacing the isothiocyanate moiety with an isomer like thiocyanate (B1210189) or a potential metabolite such as benzylamine (B48309) resulted in poor or no activity, highlighting that the highly electrophilic isothiocyanate group is essential for the observed biological effect. nih.gov
Table 1: Inhibitory Activity of Benzyl Isothiocyanate (BITC) Derivatives on Light-Induced Stomatal Opening
| Compound/Derivative | Modification from BITC (1) | IC₅₀ (µM) nih.gov | Relative Activity Enhancement nih.gov |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) (1) | - | 29.4 | - |
| Benzyl thiocyanate (2) | Isomer (-SCN) | 166.8 | Decreased |
| Benzylamine (4) | Metabolite (-CH₂NH₂) | >200 | No Activity |
| Nitrile-substituted BITC (30) | Addition of -CN | 13.2 | 2.2x |
| Methoxycarbonyl-substituted BITC (31) | Addition of -COOCH₃ | 10.5 | 2.8x |
Agrochemical Applications in Plant Physiology
Isothiocyanates, as a class of compounds, are gaining attention for their potential applications in agriculture. numberanalytics.com They are naturally occurring secondary metabolites in cruciferous plants (family Brassicaceae), where they function as defense chemicals against herbivores and pathogens. nih.govplantarchives.orgnih.gov This inherent biological activity makes them candidates for development as natural agrochemicals, potentially reducing reliance on synthetic pesticides. numberanalytics.commdpi.com
The application of isothiocyanates in agriculture is being explored for several purposes, including their role as biofumigants to suppress soil-borne diseases. mdpi.com In the context of plant physiology, a significant area of research is their ability to help plants cope with abiotic stress, particularly drought. nih.gov
Stomata are microscopic pores on the surface of plant leaves that regulate gas exchange (CO₂ uptake for photosynthesis) and water loss (transpiration). nih.govresearchgate.net The ability to control stomatal aperture is critical for plant survival, especially under drought conditions. Closing stomata helps conserve water but also reduces CO₂ intake.
Recent research has identified isothiocyanates as potent inhibitors of stomatal opening. nih.govnih.gov The mechanism involves the suppression of the plasma membrane (PM) H⁺-ATPase in the stomatal guard cells. nih.govnih.gov This enzyme is a primary driver for stomatal opening; light signals activate a pathway that leads to the phosphorylation and activation of PM H⁺-ATPase, which in turn drives the influx of ions and water into the guard cells, causing them to swell and open the pore. nih.gov
Isothiocyanates, including methoxycarbonyl-substituted derivatives, have been shown to inhibit this process. By reacting with and likely inhibiting key components of the signaling pathway or the H⁺-ATPase itself, these compounds prevent the activation of the pump, thus keeping the stomata closed. nih.gov This action directly reduces water loss through transpiration.
Studies have shown that treating plants with isothiocyanate derivatives can effectively inhibit leaf wilting during periods of water deficit. nih.gov A methoxycarbonyl-substituted isothiocyanate was among the most effective compounds in SAR studies for this purpose. nih.gov This demonstrates a direct application in conferring drought tolerance, making this compound and related compounds promising candidates for the development of novel agrochemicals designed to protect crops from the effects of drought. nih.govnih.gov
Q & A
Basic: What are the standard synthetic protocols for methoxycarbonyl isothiocyanate, and how do reaction conditions influence yield?
This compound is typically synthesized via nucleophilic substitution or thiophosgene-based routes. For analogous isothiocyanates, thiocarbamides reacted with phosphorus pentoxide or acetic anhydride yield isothiocyanates under controlled anhydrous conditions . Reaction temperature (optimized at 0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 amine-to-thiophosgene) critically affect purity and yield. Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product .
Basic: Which spectroscopic and chromatographic methods are most effective for confirming the purity and structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxycarbonyl (δ ~3.8 ppm for CH₃O) and isothiocyanate (N=C=S, δ ~130–135 ppm for C=S) groups.
- IR Spectroscopy : Strong absorption bands at ~2050–2150 cm⁻¹ (N=C=S stretching) and ~1700 cm⁻¹ (C=O of methoxycarbonyl).
- GC/MS : Retention indices and fragmentation patterns (e.g., m/z for [M]⁺ and characteristic losses like CO₂ or SCH₃) validate molecular identity .
Advanced: How can density functional theory (DFT) calculations guide the optimization of this compound in cycloaddition reactions?
DFT studies (e.g., B3LYP/6-31G*) model transition states and regioselectivity in [3+2] cycloadditions. For example, electron-deficient alkynes react preferentially at the isothiocyanate group, with computational insights into charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) enabling reaction pathway prediction .
Basic: What personal protective equipment (PPE) and engineering controls are critical when working with this compound?
- PPE : Nitrile gloves, chemical goggles, and lab coats. Use respiratory protection (N95 masks) in non-ventilated areas.
- Engineering Controls : Fume hoods with ≥100 ft/min face velocity; secondary containment for spills.
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced: What are the mechanistic implications of substituent effects on the nucleophilic reactivity of this compound?
The methoxycarbonyl group (-COOCH₃) is electron-withdrawing, enhancing the electrophilicity of the isothiocyanate (-N=C=S) moiety. Kinetic studies show 2x faster thiourea formation with primary amines compared to unsubstituted phenyl isothiocyanate. Steric effects from the methoxycarbonyl group reduce reactivity with bulky nucleophiles (e.g., tert-butylamine) .
Advanced: In heterocyclic compound synthesis, how does this compound compare to other isothiocyanates in regioselectivity?
This compound favors 6-endo-dig cyclization in reactions with β-(2-aminophenyl)-α,β-ynones, forming quinazoline derivatives. In contrast, benzoyl isothiocyanate undergoes 5-exo-dig cyclization due to steric constraints. Computational studies attribute this to lower activation energy (ΔG‡ ≈ 18 kcal/mol) for the 6-endo pathway .
Basic: What are the documented incompatibilities and decomposition products of this compound under various storage conditions?
- Incompatibilities : Oxidizers (e.g., HNO₃, KMnO₄), strong acids/bases, and amines.
- Decomposition : Hydrolysis in humid environments yields methyl carbamate and H₂S. Thermal degradation (>80°C) produces COS and methyl isocyanate .
Advanced: What experimental approaches are used to analyze the kinetic parameters of this compound in enzyme inhibition studies?
- Stopped-Flow Spectrophotometry : Measures rapid thiol adduct formation (e.g., with glutathione, k₂ ~10³ M⁻¹s⁻¹).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ≈ µM range) to cysteine proteases.
- Michaelis-Menten Analysis : Evaluates competitive inhibition (e.g., Ki values for papain inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
